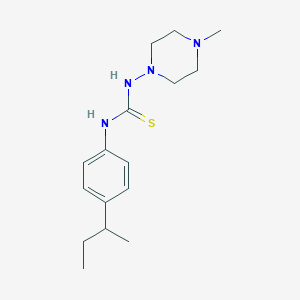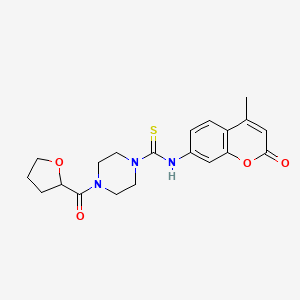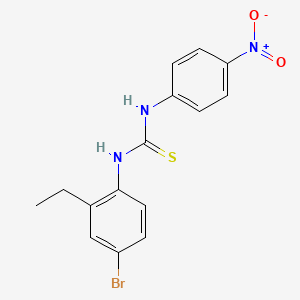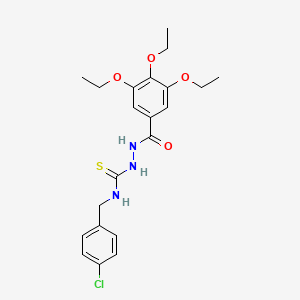
N-(4-sec-butylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, commonly known as SIB-1553A, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. SIB-1553A is a selective agonist of the sigma-2 receptor, a protein that is expressed in various tissues and has been implicated in several physiological and pathological processes.
Wirkmechanismus
SIB-1553A exerts its effects through the sigma-2 receptor, a protein that is expressed in various tissues including the brain, heart, and lungs. The sigma-2 receptor has been implicated in several physiological and pathological processes, including cell proliferation, apoptosis, and stress response. SIB-1553A acts as a selective agonist of the sigma-2 receptor, modulating its activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
SIB-1553A has been shown to have several biochemical and physiological effects in various models. In cancer cells, SIB-1553A induces cell death through apoptosis and autophagy, leading to inhibition of tumor growth. In the nervous system, SIB-1553A has been shown to have neuroprotective effects, reducing oxidative stress and inflammation and promoting neuronal survival. SIB-1553A has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
SIB-1553A has several advantages for lab experiments. It is a highly selective agonist of the sigma-2 receptor, making it suitable for studying the specific effects of sigma-2 receptor activation. The synthesis method for SIB-1553A has been optimized to yield high purity and high yield, making it suitable for large-scale production. However, there are also limitations to using SIB-1553A in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well established. Additionally, the compound has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on SIB-1553A. One area of interest is its potential use in cancer therapy. Further studies are needed to evaluate the safety and efficacy of SIB-1553A in human cancer patients. Another area of interest is its potential use in the treatment of neurological disorders. SIB-1553A has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of SIB-1553A on cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
SIB-1553A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo models. SIB-1553A has also been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4S/c1-4-13(2)14-5-7-15(8-6-14)17-16(21)18-20-11-9-19(3)10-12-20/h5-8,13H,4,9-12H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMUYQBCYIICCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NN2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Butan-2-yl)phenyl]-3-(4-methylpiperazin-1-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide](/img/structure/B4118809.png)

![2-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4118817.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4118820.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B4118846.png)
![1-(4-chlorophenyl)-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118850.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4118851.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4118858.png)
![1-(4-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4118872.png)

![isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4118882.png)
![2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4118888.png)

